molecular formula C19H24N2 B11843912 4-(1-Phenethylpiperidin-2-yl)aniline

4-(1-Phenethylpiperidin-2-yl)aniline

Cat. No.: B11843912
M. Wt: 280.4 g/mol
InChI Key: SJVFAJXDHFCTHY-UHFFFAOYSA-N
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Description

4-(1-Phenethylpiperidin-2-yl)aniline is a synthetic compound that belongs to the class of piperidine derivatives This compound is structurally related to fentanyl analogs, which are known for their potent analgesic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1-Phenethylpiperidin-2-yl)aniline can be synthesized through a multi-step process involving several key reactions:

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1-Phenethylpiperidin-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(1-Phenethylpiperidin-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Phenethylpiperidin-2-yl)aniline involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and resulting in analgesic effects. The pathways involved include the inhibition of neurotransmitter release and the activation of downstream signaling cascades .

Comparison with Similar Compounds

4-(1-Phenethylpiperidin-2-yl)aniline can be compared with other similar compounds, such as:

    Fentanyl: A potent synthetic opioid with a similar piperidine structure.

    Acryloylfentanyl: A close structural analog of fentanyl with additional functional groups.

    Carfentanil: Another fentanyl analog with a higher potency.

Properties

Molecular Formula

C19H24N2

Molecular Weight

280.4 g/mol

IUPAC Name

4-[1-(2-phenylethyl)piperidin-2-yl]aniline

InChI

InChI=1S/C19H24N2/c20-18-11-9-17(10-12-18)19-8-4-5-14-21(19)15-13-16-6-2-1-3-7-16/h1-3,6-7,9-12,19H,4-5,8,13-15,20H2

InChI Key

SJVFAJXDHFCTHY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CC=C(C=C2)N)CCC3=CC=CC=C3

Origin of Product

United States

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